Dual p38α/β Degradation vs. SJFα
NR-7h induces degradation of both p38α (DC50 = 24 nM) and p38β (DC50 = 48 nM) in T47D/MB-MDA-231 cells after 24 h, without affecting p38γ, p38δ, JNK1/2, or ERK1/2 . In contrast, the α‑selective PROTAC SJFα degrades p38α with higher potency (DC50 = 7.16 nM) but displays negligible activity against p38β (no degradation at ≤2.5 µM) and only weak p38δ degradation (DC50 = 299 nM) . This differential profile makes NR-7h the only commercial PROTAC that simultaneously eliminates both ubiquitously expressed p38 isoforms.
| Evidence Dimension | p38α and p38β degradation potency (DC50) |
|---|---|
| Target Compound Data | p38α: 24 nM; p38β: 48 nM (T47D/MB-MDA-231 cells) |
| Comparator Or Baseline | SJFα: p38α DC50 = 7.16 nM; p38β: no degradation ≤2.5 µM |
| Quantified Difference | NR-7h degrades p38β (DC50 = 48 nM); SJFα has no p38β degradation activity |
| Conditions | 24 h treatment in breast cancer cell lines (T47D, MB-MDA-231) |
Why This Matters
Researchers requiring knockout of both p38α and p38β must use NR-7h; α‑only degraders cannot address p38β‑dependent phenotypes.
